(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol
Overview
Description
(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol: is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol This compound is characterized by the presence of an amino group attached to a dihydro-benzo[1,4]dioxin ring system, which is further substituted with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol typically involves the following steps:
Formation of the Dihydro-benzo[1,4]dioxin Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as catechol and ethylene glycol under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. For instance, nitration of the dihydro-benzo[1,4]dioxin ring followed by catalytic hydrogenation can yield the desired amino compound.
Attachment of the Methanol Group:
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-formaldehyde or (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-carboxylic acid.
Reduction: Formation of (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dihydro-benzo[1,4]dioxin ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- (7-Hydroxy-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol
- (7-Methoxy-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol
- (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethanol
Uniqueness:
- Functional Groups: The presence of both an amino group and a methanol group makes (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol unique compared to its analogs.
- Reactivity: The combination of these functional groups allows for a diverse range of chemical reactions and applications.
Properties
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-4,11H,1-2,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJRKPCPLKFKLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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